molecular formula C15H14ClN3O2S B2872532 N-(2-chlorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953189-13-4

N-(2-chlorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2872532
CAS RN: 953189-13-4
M. Wt: 335.81
InChI Key: XZSJJFORIHMMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C15H14ClN3O2S and its molecular weight is 335.81. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A study by Janardhan et al. (2014) highlights the synthesis of thiazolo[3,2-a]pyrimidinones, where N-aryl-2-chloroacetamides serve as doubly electrophilic building blocks. This process leads to the formation of compounds like N-(2-chlorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide through ring annulation, demonstrating a synthetic route that involves the elimination of aniline or 2-aminobenzothiazole as by-products. The structure of the reaction products was confirmed through analytical and spectral studies, including single crystal X-ray data (Janardhan, B., Srinivas, B., Rajitha, B., & Péter, Á., 2014).

Antimicrobial Activity

Another significant application is in the realm of antimicrobial activity. Kerru et al. (2019) synthesized novel thienopyrimidine linked rhodanine derivatives and evaluated their in vitro antimicrobial activity. The study employed a series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives, showcasing their potential as antibacterial agents against various strains such as E. coli and B. subtilis with minimum inhibitory concentrations indicative of substantial antibacterial potency (Kerru, N., Maddila, S., Maddila, S., Sobhanapuram, S., & Jonnalagadda, S. B., 2019).

Pharmacological Applications

Research by Selvam et al. (2012) explores the design, synthesis, and evaluation of thiazolopyrimidine derivatives for their antinociceptive (pain-relieving) and anti-inflammatory properties. This study points to the potential pharmacological applications of N-(2-chlorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide derivatives, where specific substitutions on the benzylidene component significantly influence the compounds' biological activity (Selvam, T., Karthik, V., Palanirajan, V. K., & Ali, M., 2012).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c16-12-4-2-1-3-10(12)8-18-13(20)7-11-9-22-15-17-6-5-14(21)19(11)15/h1-6,11H,7-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSJJFORIHMMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C=CN=C2S1)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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